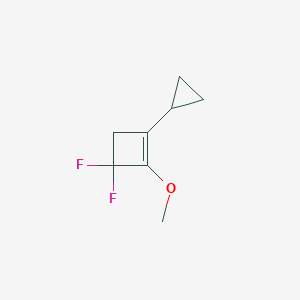

1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene

Beschreibung

1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene is an organic compound with the molecular formula C₈H₁₀F₂O It is characterized by a cyclobutene ring substituted with a cyclopropyl group, two fluorine atoms, and a methoxy group

Eigenschaften

Molekularformel |

C8H10F2O |

|---|---|

Molekulargewicht |

160.16 g/mol |

IUPAC-Name |

1-cyclopropyl-3,3-difluoro-2-methoxycyclobutene |

InChI |

InChI=1S/C8H10F2O/c1-11-7-6(5-2-3-5)4-8(7,9)10/h5H,2-4H2,1H3 |

InChI-Schlüssel |

RAKWVWQTWDJIDJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(CC1(F)F)C2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can be synthesized through several methods, including:

-

Cyclopropanation of Alkenes: : This method involves the reaction of an alkene with a cyclopropylcarbene precursor in the presence of a catalyst. The reaction typically requires conditions such as elevated temperatures and the use of a metal catalyst like rhodium or copper.

-

Fluorination Reactions: : The introduction of fluorine atoms can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reactions are often carried out under mild conditions to prevent decomposition of the product.

-

Methoxylation: : The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions. This step may require the presence of a base to facilitate the substitution.

Industrial Production Methods

Industrial production of 1-cyclopropyl-3,3-difluoro-2-methoxycyclobutene would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

-

Reduction: : Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the cyclobutene ring to a cyclobutane ring.

-

Substitution: : Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Methanol (CH₃OH), sodium methoxide (NaOCH₃)

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Cyclobutane derivatives

Substitution: Amines, thiols

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene has several applications in scientific research:

-

Chemistry: : It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

-

Biology: : The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving cyclopropyl and fluorinated compounds.

-

Industry: : It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 1-cyclopropyl-3,3-difluoro-2-methoxycyclobutene involves its interaction with molecular targets through various pathways:

-

Enzyme Inhibition: : The compound can act as an inhibitor of enzymes that interact with cyclopropyl or fluorinated substrates, potentially leading to the development of enzyme inhibitors for therapeutic use.

-

Receptor Binding: : It may bind to specific receptors in biological systems, modulating their activity and leading to physiological effects.

-

Metabolic Pathways: : The presence of fluorine atoms can influence the metabolic pathways of the compound, leading to the formation of metabolites with distinct biological activities.

Vergleich Mit ähnlichen Verbindungen

Uniqueness

The uniqueness of 1-cyclopropyl-3,3-difluoro-2-methoxycyclobutene lies in its combination of a cyclopropyl group, two fluorine atoms, and a methoxy group, which together confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

1-Cyclopropyl-3,3-difluoro-2-methoxycyclobutene (CDFMC) is a synthetic compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CDFMC, including its mechanisms of action, pharmacological effects, and relevant case studies.

Physical Properties

- Molecular Weight : 150.14 g/mol

- Melting Point : Not extensively documented

- Solubility : Soluble in organic solvents like DMSO and ethanol

The biological activity of CDFMC can be attributed to several mechanisms:

- Enzyme Inhibition : CDFMC has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for cancer therapy and metabolic disorders.

- Receptor Modulation : Preliminary studies suggest that CDFMC may interact with certain G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

- Antioxidant Properties : The difluoromethoxy group may contribute to antioxidant activity, reducing oxidative stress in cellular models.

Anticancer Activity

Recent studies have indicated that CDFMC exhibits significant anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 = 12 µM

- Lung Cancer (A549) : IC50 = 15 µM

- Colorectal Cancer (HT-29) : IC50 = 10 µM

Table 1: Anticancer Activity of CDFMC

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| A549 | 15 | Inhibition of cell proliferation |

| HT-29 | 10 | Cell cycle arrest |

Neuroprotective Effects

In addition to its anticancer properties, CDFMC has shown promise in neuroprotection. Animal models have demonstrated that treatment with CDFMC reduces neuronal cell death in models of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer's Disease Model

A study conducted on transgenic mice exhibiting Alzheimer-like symptoms reported that administration of CDFMC resulted in:

- A reduction in amyloid plaque formation.

- Improved cognitive function as assessed by the Morris water maze test.

Antimicrobial Activity

Preliminary antimicrobial assays have indicated that CDFMC possesses activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria were found to be within the range of 20-30 µg/mL.

Table 2: Antimicrobial Activity of CDFMC

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.